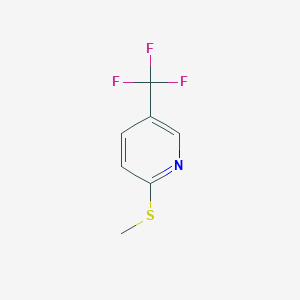

2-(甲硫基)-5-(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Methylthio)-5-(trifluoromethyl)pyridine” is likely a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The introduction of the trifluoromethyl group and the methylthio group can significantly alter the properties of the molecule .

Synthesis Analysis

While specific synthesis methods for “2-(Methylthio)-5-(trifluoromethyl)pyridine” are not available, trifluoromethyl groups have been introduced into organic motifs using various methods . One such method involves the use of catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “2-(Methylthio)-5-(trifluoromethyl)pyridine” would consist of a pyridine ring with a trifluoromethyl group (-CF3) and a methylthio group (-SCH3) attached. The exact structure would depend on the positions of these groups on the pyridine ring .Chemical Reactions Analysis

The chemical reactions involving “2-(Methylthio)-5-(trifluoromethyl)pyridine” would depend on the reagents and conditions used. Pyridine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(Methylthio)-5-(trifluoromethyl)pyridine” would depend on its exact structure. Trifluoromethylated compounds are generally characterized by high stability, strong electron-withdrawing capacity, and lipophilicity .科学研究应用

合成工艺与优化

2-(甲硫基)-5-(三氟甲基)吡啶及其衍生物参与各种合成工艺。其中一种衍生物,5-(1-甲硫基)乙基-2-(三氟甲基)吡啶,已以高收率和高纯度合成,证明了该化学物质在创建复杂有机结构中的作用(Lan Zhi-li, 2011)。

氟化试剂

该化合物在氟化试剂的开发中发挥作用。例如,IF5-吡啶-HF,其中包括2-(甲硫基)-5-(三氟甲基)吡啶衍生物,已用于将氟原子引入硫化物中的硫原子,表明其在化学转化中的效用(S. Hara et al., 2012)。

光谱和结构研究

该化合物一直是光谱和结构研究的主题。例如,5-溴-2-(三氟甲基)吡啶已使用傅里叶变换红外 (FT-IR) 和核磁共振 (NMR) 光谱进行了表征。密度泛函理论 (DFT) 已被用于了解其几何结构和光学性质,有助于我们了解其分子行为(H. Vural & M. Kara, 2017)。

有机化学中的应用

该化合物的衍生物在有机化学中具有重要意义。例如,研究表明合成和表征了 π-共轭吡啶基四硫富瓦烯衍生物,证明了其在创建新有机化合物方面的多功能性(Zhi-Gang Niu et al., 2014)。

医药产品开发

尽管避免了药物使用和副作用的细节,但值得注意的是,2-(甲硫基)-5-(三氟甲基)吡啶的衍生物已被用作医药产品合成中的中间体。这突出了其在促进医学进步中的潜力(Y. Tao et al., 2022)。

作用机制

Target of Action

It’s known that similar compounds play a significant role in various types of tumors by targeting fgfrs .

Mode of Action

It’s known that similar compounds undergo protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation . This process involves the removal of the boron moiety from the compound .

Biochemical Pathways

Similar compounds are known to affect the fgfr signaling pathway, which plays an essential role in various types of tumors .

Result of Action

Similar compounds are known to have potent activities against fgfr1 .

安全和危害

生化分析

Biochemical Properties

2-(Methylthio)-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-centered radical intermediates . These interactions are essential for the compound’s role in pharmaceuticals, agrochemicals, and materials science . The nature of these interactions often involves the formation of stable complexes that can undergo further chemical transformations.

Cellular Effects

The effects of 2-(Methylthio)-5-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, 2-(Methylthio)-5-(trifluoromethyl)pyridine can impact cellular signaling by interacting with specific receptors or enzymes, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, 2-(Methylthio)-5-(trifluoromethyl)pyridine exerts its effects through various binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific context . The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism. Additionally, 2-(Methylthio)-5-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Methylthio)-5-(trifluoromethyl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-(Methylthio)-5-(trifluoromethyl)pyridine remains relatively stable under controlled conditions, but its degradation products can also have significant biochemical effects. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular metabolism and function, highlighting the importance of temporal factors in its biochemical analysis.

Dosage Effects in Animal Models

The effects of 2-(Methylthio)-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects can be observed, including disruptions in metabolic pathways and cellular signaling. Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful. These findings underscore the importance of careful dosage management in experimental settings.

Metabolic Pathways

2-(Methylthio)-5-(trifluoromethyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels within cells. For example, the compound’s role in radical trifluoromethylation highlights its involvement in pathways related to the synthesis of pharmaceuticals and agrochemicals . The modulation of enzyme activity by 2-(Methylthio)-5-(trifluoromethyl)pyridine can lead to changes in the concentrations of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(Methylthio)-5-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport of 2-(Methylthio)-5-(trifluoromethyl)pyridine is essential for its biochemical activity, as it ensures that the compound reaches its target sites within cells. Additionally, the distribution patterns of this compound can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(Methylthio)-5-(trifluoromethyl)pyridine is a critical factor in its biochemical activity . This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of 2-(Methylthio)-5-(trifluoromethyl)pyridine can affect its interactions with biomolecules and its overall function. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm could impact metabolic processes.

属性

IUPAC Name |

2-methylsulfanyl-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS/c1-12-6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCQHFLFXMBDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2607040.png)

![3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2607048.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2607049.png)

![9-Methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2607051.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607053.png)

![N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide](/img/structure/B2607055.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607057.png)